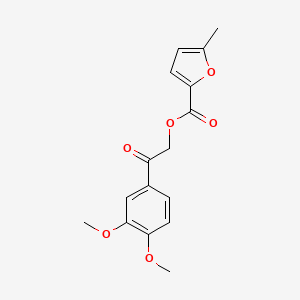

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate

Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate is an ester derivative featuring a 3,4-dimethoxyphenyl group linked via a ketone-oxygen bridge to a 5-methylfuran-2-carboxylate moiety. This compound is of interest due to its structural complexity, combining aromatic, ether, and heterocyclic functionalities.

Properties

IUPAC Name |

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-10-4-6-14(22-10)16(18)21-9-12(17)11-5-7-13(19-2)15(8-11)20-3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADGOQYPZOLRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)OCC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate typically involves the esterification of 5-methylfuran-2-carboxylic acid with 2-(3,4-dimethoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste minimization, would also be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the ester linkage can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on substituents, functional groups, and heterocyclic systems (Table 1):

Key Observations :

- The target compound’s ester linkage distinguishes it from amide derivatives like Rip-B , which may exhibit altered solubility and metabolic stability.

- Heterocyclic systems vary significantly: furan (target compound), pyrazinone , and triazole cores impart distinct electronic and steric properties.

Key Observations :

- Amide formation (Rip-B) achieved higher yields (80%) compared to pyrazinone synthesis (51%) .

- Fluorinated compounds often require specialized conditions (e.g., -78°C in ), increasing synthetic complexity.

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 5-methylfuran-2-carboxylate (CAS No: 749868-60-8) is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16O6

- Molecular Weight : 304.29 g/mol

- Structural Features : The compound contains a furan ring and methoxy groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. The presence of methoxy groups in the aromatic ring is believed to enhance the electron-donating ability, thus scavenging free radicals effectively.

Antimicrobial Properties

Studies have shown that derivatives of furan carboxylates possess antimicrobial activity against various pathogens. For instance, compounds related to this compound have been evaluated for their effectiveness against bacteria and fungi, demonstrating significant inhibition at certain concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines and mediators in vitro, suggesting that this compound could modulate inflammatory responses.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with oxidative stress and inflammation.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A comparative study evaluated the antioxidant activity of various furan derivatives, including those similar to our compound. Results indicated that the tested compounds significantly reduced oxidative stress markers in cellular models.

-

Antimicrobial Efficacy :

- A study published in a peer-reviewed journal assessed the antimicrobial properties of several furan derivatives against clinical isolates. The results demonstrated that these compounds exhibited varying degrees of antimicrobial activity, with some showing effectiveness comparable to standard antibiotics.

-

Inflammation Modulation :

- An experimental model using lipopolysaccharide (LPS)-induced inflammation showed that treatment with compounds similar to this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.